1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol
Description
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a tert-butylsulfanyl group
Properties
IUPAC Name |
1-(tert-butylsulfanylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-9(2,3)12-8-10(11)6-4-5-7-10/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYSNOPECJUKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with tert-butylthiol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Base: Sodium hydride or potassium tert-butoxide
Solvent: Tetrahydrofuran or dimethyl sulfoxide
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding cyclopentanol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents
Major Products Formed:
Oxidation: 1-[(Tert-butylsulfanyl)methyl]cyclopentanone
Reduction: 1-[(Tert-butylsulfanyl)methyl]cyclopentanol
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used
Scientific Research Applications
1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(Tert-butylsulfanyl)methyl]cyclopentane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-[(Tert-butylsulfanyl)methyl]cyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and uses.
1-[(Tert-butylsulfanyl)methyl]cyclopentanol: Similar structure but with a different functional group, affecting its reactivity and applications.
Uniqueness: 1-[(Tert-butylsulfanyl)methyl]cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a tert-butylsulfanyl group, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
